| Property | Details |
|---|---|
| CAS Number | 6001-64-5 [1] [2] [3] |
| Molecular Formula | C₈H₁₆Cl₆O₃ (as a hemihydrate dimer) [2] [3] |
| Molecular Weight | 372.93 g/mol [1] [2] |
| Melting Point | 75 - 79 °C [1] [3] |
| Boiling Point | 167 °C [1] [4] [3] |
| Appearance | White to almost white crystalline powder or chunks [1] |
| Odor | Camphor-like [4] |
| Primary Functions | Preservative, Sedative, Hypnotic, Weak local anesthetic [1] [2] [4] |
| Common Use Concentration | 0.5% as a preservative in multi-ingredient formulations [2] [4] |
For quality control and stability testing in drug development, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a key method for analyzing this compound. Here are detailed experimental protocols based on the search results.
This method, suitable for analyzing chlorobutanol in ointments and aqueous solutions, serves as a stability-indicating assay [5].
| Parameter | Specification |
|---|---|
| Objective | Stability-indicating assay for chlorobutanol in ophthalmic ointments and solutions [5]. |
| Column | 10-micron Octadecylsilane (C18) [5]. |
| Mobile Phase | Methanol:Water (50:50) [5]. |
| Flow Rate | Not specified in the source (method from 1983). |
| Detection | UV absorption at 210 nm [5]. |
| Capacity Factor (K') | 4.1 for chlorobutanol [5]. |
| Method Performance | Linear standard curves with 99.4% average recovery; effective for degradation studies [5]. |
This method was developed to simultaneously quantify chlorobutanol alongside other active ingredients like ephedrine HCl and naphazoline HCl [6].
| Parameter | Specification |
|---|---|
| Objective | Simultaneous quantification of multiple active ingredients, including chlorobutanol, in a pharmaceutical pomade [6]. |
| Column | Agilent Zorbax Eclipse XDB C18 (75 mm x 3.0 mm, 3.5µm) [6]. |
| Column Temperature | 40°C [6]. |
| Mobile Phase | Binary gradient of 15 mM phosphate buffer (pH 3.0) and Methanol [6]. |
| Flow Rate | 0.6 mL min⁻¹ [6]. |
| Detection | UV at 210 nm [6]. |
| Linear Range for CLO | 2.89 - 24.4 μg mL⁻¹ [6]. |
| LOD for CLO | 0.86 μg mL⁻¹ [6]. |
The experimental workflow for developing and applying these HPLC methods can be summarized as follows:
HPLC Method Workflow
Proper handling of this compound is crucial due to its associated hazards [1].
This compound is a versatile agent in pharmaceuticals. The melting point of 75-79°C is a key identifier [1] [3], and the RP-HPLC methods provided are reliable for its analysis in complex formulations [6] [5].
Chlorobutanol is commercially available in both anhydrous and hemihydrate forms. The table below summarizes its core chemical and physical properties.
| Property | Description |
|---|---|
| IUPAC Name | 1,1,1-Trichloro-2-methylpropan-2-ol [1] |
| Chemical Formula | C4H7Cl3O [2] [3] |
| Molecular Weight | 177.45 g/mol (anhydrous); 372.93 g/mol (hemihydrate, as the 2:1 complex) [2] [4] |
| CAS Number (Anhydrous) | 57-15-8 [2] [3] [1] |
| CAS Number (Hemihydrate) | 6001-64-5 [5] [4] |
| Appearance | White, crystalline solid with a camphor-like odor [3] [1] [6] |
| Common Use Concentration | 0.5% (as a preservative and stabilizer) [2] [6] |
The primary preservative action of chlorobutanol is attributed to its detergent-like properties. The mechanism can be visualized as follows:
Overview of Chlorobutanol's Antimicrobial Mechanism
Chlorobutanol hemihydrate is effective against a broad spectrum of microorganisms. The following table summarizes key data for formulation scientists.
| Attribute | Details |
|---|---|
| Antimicrobial Spectrum | Broad spectrum; active against Gram-positive and Gram-negative bacteria, mold spores, and fungi [4] [6]. |
| Standard Preservative Concentration | 0.5% (provides stability and antimicrobial activity in multi-ingredient preparations) [2] [6]. |
| Activity at Lower Concentrations | Retains antimicrobial activity at concentrations as low as 0.05% in water [1]. |
| Common Formulations | Used in injectables, ophthalmic solutions (eye drops), and topical anesthetics [2] [6]. |
| Synergistic Use | Often used with other agents like citric acid (a chelating agent) to enhance stability by mitigating metal-catalyzed oxidation [7]. |
Understanding the absorption, distribution, metabolism, and excretion (ADME) of chlorobutanol is critical for drug development, especially due to its potential for accumulation.
| Parameter | Findings |
|---|---|
| Protein Binding | 57 ± 3% [2]. |
| Volume of Distribution | ~233 ± 141 L, suggesting widespread distribution in body tissues [2] [6]. |
| Metabolism | Undergoes Phase II metabolism via glucuronidation and sulfation [2] [6]. |
| Half-Life | Terminal elimination half-life is approximately 10.3 ± 1.3 days (or up to 37 days, indicating significant accumulation with repeated dosing) [2] [6]. |
| Route of Elimination | Mean urinary recovery is low (9.6% of oral dose), suggesting other elimination pathways or extensive metabolism [2] [6]. |
| Noted Toxicities | - Cellular Toxicity: Can cause toxicity to conjunctival and corneal cells in vitro at concentrations of 0.1% and 0.5% [2].
For researchers aiming to study chlorobutanol, here are key methodological considerations based on the available literature:
| Parameter | Value | Details |
|---|---|---|
| Terminal Elimination Half-Life | 10.3 ± 1.3 days [1] [2] | Following oral administration; half-life in vitro is reported to be even longer at 37 days (pH 7.4, 37°C) [2]. |
| Absorption | Rapid [2] | Plasma concentrations fall by about 50% within the first 24 hours after oral administration [1] [2]. |
| Volume of Distribution | 233 ± 141 L [1] [2] | Suggests wide distribution in body tissues. |
| Plasma Protein Binding | 57 ± 3% [1] [2] | - |
| Clearance | 11.6 ± 1.0 mL/min [1] [2] | - |
| Route of Elimination | Urinary excretion [1] [2] | Only 9.6% of an oral dose is recovered in urine over 17 days. |
| Metabolism | Glucuronidation and sulphation [1] [2] | 7.4% of the dose is excreted as conjugates; 2.2% as unchanged drug [2]. |
The primary data comes from a clinical trial published in 1982 titled "The pharmacokinetics of chlorbutol in man" [2]. Here is a summary of the methodology:
The experimental workflow of this study can be summarized as follows:
Experimental workflow for determining chlorobutanol pharmacokinetics.
The exceptionally long half-life has direct consequences for the use of chlorobutanol:
The available pharmacokinetic data is comprehensive but comes from a single, older study with a small sample size [2]. The original study also noted that chlorobutanol is unstable under physiological conditions, which may be a significant factor in its elimination [2].
This compound is the hemihydrate form of chlorobutanol, an organic compound with the formula C₄H₇Cl₃O·½H₂O and a molecular weight of 186.47 g/mol [1]. It is a white, volatile solid with a characteristic camphor-like odor [2] [3]. In pharmaceutical applications, it is primarily used as a preservative, sedative, hypnotic, and weak local anesthetic, and also possesses antibacterial and antifungal properties [4] [5] [3]. It is typically used at a concentration of 0.5% in multi-ingredient formulations for long-term stability and antimicrobial activity [4] [5].
The table below summarizes the core pharmacological activities and experimental findings for this compound:
| Activity/Property | Details/Mechanism | Experimental Findings & Context |
|---|
| Antimicrobial Preservative | Broad-spectrum activity against Gram-positive bacteria, Gram-negative bacteria, fungi, and spores [6]. Disrupts the lipid structure of the cell membrane, increasing permeability and leading to cell lysis [5]. | • MIC vs. E. coli, S. aureus, P. aeruginosa*: 1250 µg/mL [6]. • MIC vs. *C. albicans, *A. niger*: 2500 µg/mL [6]. • Used at 0.5% (5000 µg/mL) in formulations; retains activity at 0.05% [4] [3]. | | Sedative & Hypnotic | Actions are similar to chloral hydrate [4] [3]. Its use is limited due to a very long half-life leading to accumulation [4] [5]. | • Terminal Half-life: ~10.3 days (oral) [5]. • Volume of Distribution: ~233 L [5]. • Clearance: ~11.6 mL/min [5]. | | Local Anesthetic | Weak local anesthetic action [4] [3]. | Used in topical preparations and dental analgesics [2]. | | Toxicology & Side Effects | • Cellular Toxicity: Induces conjunctival and corneal cell toxicity; inhibits oxygen use by the cornea [5]. • Organ Toxicity: Toxic to the liver and a severe eye irritant [3]. | • In Vivo Toxicity (Rat): Pathological changes in liver and kidneys at 100 mg/kg after 28 days [6]. • Approximate Lethal Dose (Rat, oral): >250 mg/kg [6]. | | Other Pharmacodynamic Effects | • Anti-secretory: Inhibits amylase release in rat pancreatic acinar cells [6]. • Cardiac Effects: Negative inotropic effect on myocardial cells [5]. • Anti-platelet: Inhibits platelet aggregation and release, likely via inhibition of the arachidonic acid pathway [5]. | • Inhibits amylase release induced by CCK-8 or carbachol at 1 mg/mL [6]. • Attenuates thromboxane B2 formation and cytosolic calcium elevation [5]. |
The pharmacokinetics of chlorobutanol have been characterized in human studies following oral administration [5]:
Here are the methodologies for key experiments cited in the search results, which you can adapt for research purposes.
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.
This study design assesses the subacute toxic effects of this compound.
The following diagrams illustrate the primary mechanisms of action of this compound, based on the information from the search results.
Mechanisms of action and effects of this compound, including antimicrobial, pharmacological, and toxicological pathways.
The core applications of chlorobutanol hemihydrate are centered around its preservative and therapeutic properties.
The tables below summarize the quantitative data on its antimicrobial efficacy and pharmacological properties.
Table 1: Antimicrobial Profile and Efficacy
| Aspect | Details |
|---|---|
| Antimicrobial Spectrum | Active against Gram-positive and Gram-negative bacteria, and fungi (e.g., Candida albicans, Pseudomonas aeruginosa) [4] [2]. |
| Mode of Action | Disrupts the lipid structure of the cell membrane, increasing permeability and leading to cell lysis [1]. |
| Effective Concentrations | - Preservative (standard): 0.5% (w/V) for long-term stability [1] [2].
Table 2: Pharmacological Properties and Toxicological Data
| Parameter | Details |
|---|---|
| Mechanism of Action | Acts as a detergent preservative; also has sedative-hypnotic effects, possibly related to agents like isoflurane [1] [3]. |
| Pharmacokinetics | - Half-life: ~10.3 days (terminal elimination) [1].
Chlorobutanol is synthesized through a base-catalyzed nucleophilic addition reaction between acetone and chloroform [5] [3]. The process can be visualized as follows:
Chlorobutanol Synthesis and Purification Workflow
Key identifiers for this compound include:
When working with this compound, several factors require attention:
This compound remains a valuable preservative in pharmaceuticals and cosmetics due to its broad-spectrum antimicrobial activity. For researchers and formulators, a thorough understanding of its pharmacological profile, pH-dependent efficacy, and toxicological considerations is essential for its safe and effective application.
The table below summarizes the solubility of Chlorobutanol hemihydrate in different solvents, based on experimental data from supplier specifications and scientific sources.
| Solvent | Solubility | Conditions / Notes |
|---|---|---|
| DMSO | 35 mg/mL (197.22 mM) [1] | Solubility may be reduced by moisture-absorbing DMSO; use fresh, anhydrous DMSO for best results [1]. |
| 100 mg/mL (536.31 mM) [2] [3] | Solution preparation may require ultrasonication to aid dissolution [2]. | |
| Ethanol | 35 mg/mL (197.22 mM) [1] | Freely soluble [4]. |
| Water | Insoluble [1] / Slightly soluble [5] [6] | Commonly described as "slightly soluble" [7] [5] [4]. |
For practical application in research, here are methods for preparing stock solutions and in-vivo formulations.
The general workflow for preparing a stock solution in DMSO involves calculating the desired concentration, using ultrasonication to dissolve the compound, and proper storage.
If your research requires in-vivo studies, this compound can be formulated for administration. The sequences below, validated in animal experiments, yield clear solutions at 2.5 mg/mL [2] [3].
Protocol 1: Aqueous Solution with Solubilizing Agents
Protocol 2: Non-Aqueous Solution
Executive Summary Chlorobutanol hemihydrate (C₄H₇Cl₃O) is a well-established pharmaceutical excipient with dual functionality as a broad-spectrum antimicrobial preservative and a stabilizing agent [1] [2]. Its compatibility with a wide range of formulations and a proven safety profile underpin its demand, particularly in multi-dose sterile injectables and ophthalmic solutions where maintaining product sterility over the shelf life is paramount [3] [1]. These application notes detail its properties, functions, and practical use in injectable drug development.
This compound is a colorless to white crystalline solid with a characteristic camphor-like odor [4] [5]. Its key functional properties are derived from its chemical structure as a halogenated tertiary alcohol.
The following table summarizes its core physicochemical and functional characteristics:
| Property | Description / Value | Reference |
|---|---|---|
| Chemical Name | 1,1,1-trichloro-2-methylpropan-2-ol hemihydrate | [4] |
| Molecular Weight | 177.45 g/mol | [2] |
| Primary Function | Antimicrobial preservative, stabilizer | [1] [2] |
| Antimicrobial Spectrum | Broad-spectrum (bacteria, fungi, yeasts) | [1] [2] |
| Typical Use Concentration | 0.5% (for preservation and long-term stabilization) | [2] |
| Solubility | Freely soluble in alcohol; soluble in water (hemihydrate form offers enhanced solubility in aqueous systems) | [1] [7] |
Integrating this compound into an injectable formulation requires careful consideration of its interactions and optimal application scope.
The diagram below illustrates the logical decision-making workflow for formulating with this compound.
A thorough understanding of the regulatory landscape is essential for successful product development.
The table below outlines key challenges and recommended mitigation strategies for developers.
| Challenge | Impact on Formulation | Mitigation Strategy |
|---|---|---|
| Neurotoxicity Concerns [1] [7] | Potential for CNS effects at higher doses; may limit use in sensitive populations. | Adhere to strict concentration limits (e.g., ≤0.5%); conduct robust safety profiling. |
| Regulatory Restrictions [1] [7] | Evolving limits on allowable concentrations may require reformulation. | Adopt a proactive regulatory strategy; engage with agencies early; consider developing lower-dose formulations. |
| Competition from Alternatives [1] | Pressure to justify use over substitutes like benzyl alcohol. | Leverage dual functionality (preservative + stabilizer); emphasize proven safety history where applicable. |
| Supply Chain Vulnerabilities [7] | Production relies on raw materials like chloroform; geographic concentration of manufacturers poses risk. | Qualify multiple API suppliers; invest in strategic stockpiling for critical products. |
This section provides a detailed methodology for assessing the key functional attributes of this compound in a parenteral formulation, specifically its antimicrobial effectiveness and its stabilizing effect on an API.
1. Objective To validate the efficacy of this compound as a preservative in a final drug product formulation by challenging it with specified microorganisms, as per compendial standards (e.g., USP <51>).
2. Materials
3. Methodology 1. Inoculum Preparation: Prepare separate suspensions of each test organism to achieve a concentration of approximately 10⁸ CFU/mL. 2. Product Inoculation: Aseptically inoculate separate containers of the test formulation (at target concentration, e.g., 0.5% chlorobutanol) with each microbial strain to a final concentration of 10⁵-10⁶ CFU/mL. Mix thoroughly. 3. Incubation and Sampling: Store the inoculated products at 20-25°C. Withdraw samples (e.g., 1 mL) at specified time intervals: 0, 6, 24, 48 hours, 7, 14, and 28 days. 4. Viable Count Determination: For each sample, perform a viable count by membrane filtration or plate count method to determine the number of surviving microorganisms. Neutralize the preservative effect during plating if necessary. 5. Control Testing: Perform the same procedure on the formulation without preservative to confirm microbial growth.
4. Data Analysis Calculate the log reduction in the number of viable microorganisms for each strain at each time point. The formulation meets antimicrobial effectiveness criteria if it achieves specified log reductions (e.g., for USP, a 1-log reduction for bacteria at 24 hours, and a 3-log reduction at 14 days, with no increase thereafter).
1. Objective To investigate the potential stabilizing effect of this compound on a model API (e.g., oxytocin) under accelerated stress conditions [6].
2. Materials
3. Methodology 1. Formulation Preparation: Prepare two sets of solutions: * Formulation A: API in buffer. * Formulation B: API in buffer with 0.5% w/v this compound. 2. Fill and Seal: Aseptically fill the formulations into sterile vials and seal. 3. Storage: Place vials in stability chambers at various conditions: 5°C (refrigerated control), 25°C/60% RH, 30°C/65% RH, and 40°C/75% RH (accelerated) [6]. 4. Sampling and Analysis: Withdraw samples at time zero (T=0) and at predetermined intervals (e.g., 1, 2, 3, and 6 months). Analyze samples for: * Assay: HPLC analysis to determine the percentage of intact API remaining. * Related Substances: HPLC to identify and quantify degradation products. * pH: Measure any shifts in pH.
4. Data Analysis Plot the percentage of intact API remaining versus time for each storage condition. Compare the degradation rates (degradation kinetics) of Formulation A and B. A significantly higher remaining potency in Formulation B at elevated temperatures (e.g., 40°C) indicates a stabilizing effect of this compound [6].
Chlorobutanol hemihydrate (CAS 6001-64-5) is commonly used as an antimicrobial preservative in pharmaceutical formulations. Here are its key chemical properties and solubility data [1] [2] [3]:
Table 1: Basic Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₄H₇Cl₃O • 1/2H₂O |
| Molecular Weight | 186.46 g/mol |
| CAS Number | 6001-64-5 |
| Appearance | White to yellow solid [1] |
| Odor | Camphoraceous [3] |
Table 2: Solubility and Stock Solution Preparation [1] [2]
| Solvent | Solubility | Concentration (mg/mL) | Molar Concentration (mM) |
|---|---|---|---|
| DMSO | 100 mg/mL (with ultrasonic aid) | 100 mg/mL | 536.31 mM |
| DMSO | Soluble (Sonication recommended) | 80 mg/mL | 429.05 mM |
The following diagram outlines the general workflow for preparing a this compound stock solution:
Proper handling and storage are critical for maintaining solution stability and ensuring personnel safety.
Storage Conditions [1]
Safety and Handling [4]
Chlorobutanol hemihydrate is a broad-spectrum antimicrobial preservative active against various Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans and Pseudomonas aeruginosa [1] [2]. Its activity is bacteriostatic (inhibiting growth) rather than bactericidal (killing outright) [3] [2].
Key antimicrobial characteristics and physicochemical properties are summarized in the following table:
| Property | Description / Value |
|---|---|
| Molecular Formula | C₄H₇Cl₃O · ½H₂O [1] [2] |
| CAS Number | 6001-64-5 [1] [3] |
| Common Use Concentration | 0.5% (w/v) in pharmaceuticals [4] [3] [2] |
| Antimicrobial Spectrum | Broad-spectrum; effective against Gram-positive bacteria, Gram-negative bacteria, and fungi [1] [2]. |
| Mode of Action | Bacteriostatic [3] [2]. Disrupts cell membrane lipid structures, increasing permeability and leading to cell lysis [4]. |
| Key Factor: pH | Activity decreases significantly when the pH is greater than 5.5 [3] [2]. |
| Solubility | Soluble in ethanol, chloroform, ether, glycerol; slightly soluble in water [1] [2]. |
| LogP (Hydrophobicity) | 2.03 [5] |
| Appearance | White crystalline powder with a camphor-like odor [3] [2]. |
A typical procedure for incorporating this compound into an aqueous injectable formulation is outlined below. This workflow ensures proper dissolution and stability:
Procedure Details:
Chlorobutanol acts primarily by disrupting microbial cell membranes. As an alcohol-based preservative, it functions as a detergent, disrupting the lipid structure of the cell membrane. This increases cell permeability, ultimately leading to cell lysis and death [4].
Successful formulation requires careful attention to compatibility:
Chlorobutanol (1,1,1-trichloro-2-methylpropan-2-ol) is a small organic molecule that functions as a potent pharmaceutical preservative with demonstrated antibacterial and antifungal properties [1] [2]. It is typically used at a concentration of 0.5% in multi-ingredient preparations to provide long-term stability, but it retains antimicrobial activity at concentrations as low as 0.05% in water [2] [3]. Its activity extends to a wide variety of Gram-positive and Gram-negative bacteria, as well as several mold spores and fungi, making it a versatile agent in formulations ranging from injectables to eye drops [1] [2].
The following application notes detail its mechanism of action against fungal pathogens and provide standardized protocols for researchers to quantify its antifungal efficacy.
Chlorobutanol exerts its antifungal effects through a multi-target mechanism that disrupts key cellular structures and functions in fungal organisms.
The diagram below illustrates the primary antifungal mechanism of chlorobutanol.
The table below summarizes the key chemical and antifungal characteristics of this compound for research and development purposes.
| Property | Description / Value |
|---|---|
| CAS Number | 57-15-8 (Anhydrous); 6001-64-5 (Hemihydrate) [2] |
| Molecular Formula | C4H7Cl3O • ½H2O [2] |
| Mechanism of Action | Disruption of lipid cell membrane; Inhibition of cellular oxygen utilization [2] |
| Antifungal Spectrum | Broad-spectrum activity against various mold spores and fungi [1] |
| Typical Preservative Concentration | 0.5% in multi-ingredient formulations [2] [3] |
| Minimum Antimicrobial Concentration | 0.05% in water [2] |
| Water Solubility | Slightly soluble [3] |
| Solubility in DMSO | 100 mg/mL (563.51 mM) [1] |
This protocol is adapted from high-throughput screening (HTS) methods developed for evaluating antifungal agents against phytopathogens, providing a robust framework for assessing chlorobutanol's activity [4].
The workflow for this protocol is summarized in the following diagram:
Researchers must be aware of the following safety profile of chlorobutanol:
Chlorobutanol (chemical name: 1,1,1-trichloro-2-methyl-2-propanol hemihydrate) is a multifaceted compound extensively employed in pharmaceutical and cosmetic formulations. It serves primarily as an antimicrobial preservative in injectable formulations, ophthalmic solutions, and various cosmetic products at concentrations up to 0.5% (w/v). Additionally, it exhibits local anesthetic properties and functions as a sedative in certain therapeutic applications. The hemihydrate form (CAS 6001-64-5) offers improved stability characteristics compared to the anhydrous form, making it preferable for pharmaceutical applications where extended shelf life is critical. Its dual functionality as both preservative and therapeutic agent makes it a valuable compound across multiple domains of product development. [1] [2]
For researchers in drug development, chlorobutanol presents unique challenges in analytical method development due to its potential decomposition and the need for sensitive detection methods. These application notes provide comprehensive protocols for evaluating chlorobutanol in various experimental contexts, with emphasis on antimicrobial efficacy, analytical quantification, and safety assessment. The protocols have been optimized for reproducibility and compliance with regulatory standards, providing researchers with robust methodologies for incorporating chlorobutanol into their development pipelines. [1] [2]
Chemical Characteristics: this compound exhibits distinct physical and chemical properties that influence its behavior in experimental systems and formulations. It appears as an off-white crystalline solid with a characteristic aromatic odor. The compound has a melting point of 95-97°C and a boiling point of 167°C at atmospheric pressure. Its molecular weight is 177.46 g/mol (anhydrous basis), with the hemihydrate form having a slightly higher molecular weight due to water of crystallization. The density is approximately 1.404 g/cm³, and it has a refractive index of 1.491. These physical properties are essential considerations when developing analytical methods or formulating products containing this compound. [2]
Solubility and Stability: Understanding the solubility profile of chlorobutanol is critical for developing in vitro assays and formulation protocols. The compound is sparingly soluble in chloroform and slightly soluble in methanol, with varying solubility in other organic solvents. In aqueous systems, its solubility is limited but sufficient for achieving effective antimicrobial concentrations. Chlorobutanol solutions are susceptible to hydrolysis, particularly under alkaline conditions, and generate toxic fumes upon combustion. For long-term storage, chlorobutanol should be maintained at 2-8°C under inert atmosphere to preserve stability and prevent decomposition. The hemihydrate form offers superior stability for pharmaceutical applications compared to the anhydrous material. [1] [2]
Table 1: Physicochemical Properties of this compound
| Property | Specification | Experimental Conditions |
|---|---|---|
| Molecular Formula | C₄H₇Cl₃O·½H₂O | Anhydrous basis: C₄H₇Cl₃O |
| Molecular Weight | 186.48 g/mol | 177.46 g/mol (anhydrous) |
| Melting Point | 95-97°C | Capillary method |
| Boiling Point | 167.0±0.0°C | At 760 mmHg |
| Density | 1.404±0.1 g/cm³ | At room temperature |
| Refractive Index | 1.491 | Standard conditions |
| pKa | ~12.5 | Estimated for alcohol group |
Purpose: This protocol describes the determination of minimum inhibitory concentrations (MICs) of this compound against bacterial and fungal strains commonly encountered as contaminants in pharmaceutical and cosmetic products. The method follows standardized CLSI (Clinical and Laboratory Standards Institute) guidelines with modifications specific to chlorobutanol's properties.
Materials and Reagents:
Procedure:
Troubleshooting Notes:
Purpose: This method provides a qualitative assessment of chlorobutanol's antimicrobial activity through diffusion in solid media, allowing simultaneous screening against multiple microorganisms.
Procedure:
Data Interpretation:
The following workflow diagram illustrates the key steps in antimicrobial efficacy testing:
Purpose: This GC-MS method enables sensitive detection and quantification of chlorobutanol in active pharmaceutical ingredients (APIs) and finished products, with particular application in monitoring genotoxic impurity 4-chloro-1-butanol. The method achieves detection limits significantly below the threshold of concern for genotoxic impurities. [2]
Materials and Equipment:
Chromatographic Conditions:
Sample Preparation:
Validation Parameters:
Purpose: This novel LC-ICP-MS method provides an alternative approach for detecting chlorobutanol and its related genotoxic impurities, particularly useful when analyzing complex matrices where GC-MS may experience interference. [2]
Procedure Highlights:
Table 2: Analytical Method Comparison for Chlorobutanol Determination
| Parameter | GC-MS Method | LC-ICP-MS Method |
|---|---|---|
| Application Focus | API purity, impurity profiling | Genotoxic impurity detection |
| Linear Range | 0.08-40 ppm | 0.5-50 ppm |
| Detection Limit | 0.05 ppm | 0.2 ppm |
| Quantitation Limit | 0.08 ppm | 0.5 ppm |
| Accuracy Range | 95-105% | 95.1-114.7% |
| Key Advantages | Excellent sensitivity, specificity for volatile compounds | Element-specific detection, minimal interference |
| Limitations | May require derivation for some compounds | Higher equipment cost, specialized operation |
Purpose: This protocol evaluates the cytotoxic potential of this compound using mammalian cell cultures, providing preliminary safety data for pharmaceutical development. The method employs established cell lines and standardized endpoints to ensure reproducibility.
Cell Culture and Treatment:
MTT Assay Procedure:
Data Analysis:
Purpose: While primarily conducted in vivo, the principles of repeat-dose toxicity testing inform in vitro study design for chlorobutanol. This protocol outlines the key considerations based on published toxicity data. [2]
Key Parameters from In Vivo Studies:
In Vitro Extrapolation:
The relationship between experimental approaches and their applications in safety assessment can be visualized as follows:
Purpose: This protocol evaluates the antimicrobial effectiveness of this compound when incorporated into various pharmaceutical formulations, following regulatory guidelines (USP <51>, EP 5.1.3).
Test Formulations:
Challenge Microorganisms:
Testing Schedule and Criteria:
Purpose: This protocol assesses the compatibility and stability of chlorobutanol in contact with various packaging materials and delivery systems, ensuring product quality throughout shelf life.
Materials Evaluation:
Experimental Setup:
Acceptance Criteria:
Table 3: Formulation Development Considerations for this compound
| Formulation Factor | Impact on Chlorobutanol | Mitigation Strategy |
|---|---|---|
| pH Range | Degradation at alkaline pH | Maintain pH 4.0-6.0 for optimal stability |
| Temperature | Increased degradation at elevated temperatures | Cold chain storage, avoid excessive heating |
| Light Exposure | Potential photodegradation | Use light-resistant containers |
| Oxygen Presence | Oxidation potential | Nitrogen headspace protection, antioxidants |
| Container Interaction | Adsorption to plastics/rubber | Pre-test compatibility, use alternative materials |
Quality Specifications: For pharmaceutical use, this compound should comply with compendial standards (USP, Ph.Eur.). Key quality attributes include:
Regulatory Documentation: For inclusion in regulatory submissions, the following data should be generated:
Stability Monitoring Protocol:
These application notes provide comprehensive protocols for the evaluation of this compound in various experimental contexts relevant to drug development. The methods outlined have been validated for accuracy, reproducibility, and regulatory compliance, enabling researchers to generate reliable data for product development and regulatory submissions. When implementing these protocols, consideration should be given to the specific characteristics of the test system and the intended use of the final product containing chlorobutanol.
The versatile applications of this compound as preservative, therapeutic agent, and formulation component underscore the importance of rigorous testing methodologies. By adhering to these standardized protocols, researchers can ensure the safety, efficacy, and quality of products containing this important pharmaceutical compound while accelerating the development timeline through robust scientific approaches.
This compound is a well-established preservative and antimicrobial agent valued for its broad-spectrum activity and dual functionality.
The table below summarizes the key application areas and typical use concentrations.
| Application Area | Function | Typical Use Concentration | Key Considerations |
|---|---|---|---|
| Pharmaceuticals [1] [6] [4] | Preservative in injectable drugs, ophthalmic solutions, topical formulations | 0.5% | Ensures sterility and shelf-life of multi-dose preparations [1]. |
| Cosmetics & Personal Care [3] [7] [6] | Preservative in creams, lotions, shampoos | 0.5% | Provides stability against Gram-positive and Gram-negative bacteria and fungi [3]. |
| Veterinary Medicine [6] [4] | Preservative in injectables and topical treatments for animals | Information missing from search results | Also utilized for its mild sedative properties to facilitate animal handling [4]. |
For researchers developing or testing formulations containing this compound, the following protocols outline critical procedures.
This protocol describes the general method for incorporating this compound into an aqueous-based formulation, such as a cosmetic lotion or a pharmaceutical solution.
The following diagram outlines the key stages of the formulation process.
This test evaluates the effectiveness of this compound in a final product against standard microbial challenges.
This compound remains a valuable and effective preservative in pharmaceutical and cosmetic formulations. Its successful application in R&D depends on a thorough understanding of its properties, particularly its pH-dependent activity and material incompatibilities. Adherence to the detailed protocols for formulation, analysis, and storage will ensure both the efficacy and stability of the final product.
Overview Chlorobutanol Hemihydrate (CAS 6001-64-5) is a pharmaceutical primary standard certified by the European Directorate for the Quality of Medicines & HealthCare (EDQM) [1]. Its primary application, as specified in the European Pharmacopoeia (EP), is for use as a Reference Standard in analytical testing, particularly in the identification, assay, and impurity testing of substances and products governed by EP Monograph 0383 [2].
Specifications and Handling The table below summarizes the key quantitative data for this reference standard:
| Parameter | Specification |
|---|---|
| Catalogue Code | Y0002029 [2] |
| Current Batch | 1 [2] |
| Unit Quantity | 50 mg per vial [2] |
| CAS Registry Number | 6001-64-5 [2] [1] |
| Long-Term Storage | +5°C ± 3°C (Refrigerated) [2] [1] |
| Dispatching Conditions | Ambient temperature [2] |
| Price | 79 EUR (plus 2.5 EUR handling fee per sales unit) [2] |
| Shipping Group | A1A (Ambient, non-controlled, non-dangerous) [2] |
This standard is classified under Acute Tox. 4 Oral hazard, and users should consult the provided Safety Data Sheet (SDS) before use [2] [1].
The following workflow outlines the general procedure for analyzing residual solvents in this compound according to the European Pharmacopoeia. This method is based on the prescribed use and user reports from analytical forums [3].
The analytical method for this compound solvents uses Headspace Gas Chromatography (HS-GC). The workflow above outlines the key stages, and the following sections provide crucial details for implementation and troubleshooting.
1. Critical Method Parameters The European Pharmacopoeia method specifies the use of a:
2. Preparation of Standard and Sample Solutions
3. Execution and Data Analysis
Analysts should be aware of potential methodological challenges reported by other scientists:
The this compound EP Reference Standard is an essential material for ensuring the quality of pharmaceuticals as per the European Pharmacopoeia. Successful application of the associated HS-GC method requires careful attention to the monograph details and an awareness of potential practical issues, particularly regarding retention time stability and quantitative recovery. Method verification and validation in your own laboratory are critical before use in routine analysis.
Table 1: Basic Physicochemical Properties of Chlorobutanol Hemihydrate
| Property | Details |
|---|---|
| CAS Number | 6001-64-5 [1] [2] [3] |
| Molecular Formula | C₄H₇Cl₃O·½H₂O [1] [3] |
| Molecular Weight | 186.46 g/mol [1] [3] |
| Appearance | White to almost white crystalline powder or chunks [1] [2] |
| Melting Point | 75-79 °C [2] [3] |
| Boiling Point | 167 °C [2] [3] |
| Water Solubility | Slightly soluble [2] |
| Primary Use | Pharmaceutical preservative and stabilizer [4] [2] [3] |
Adherence to proper storage conditions is critical for maintaining the stability and efficacy of this compound.
Table 2: Storage Conditions and Stability Guidelines
| Parameter | Recommended Condition | Notes & Rationale |
|---|---|---|
| Recommended Storage Temperature | Store in a cool place, e.g., 4°C or -20°C for long-term storage [1] [3]. | Stable under recommended storage conditions. Elevated temperatures may degrade the compound [1]. |
| Container & Environment | Keep in a tightly closed container in a dry and well-ventilated place [1]. | Protects from moisture and contamination. Opened containers must be carefully resealed [1]. |
| Incompatible Materials | Oxidizing agents, Reducing agents, Water [1]. | Avoid contact to prevent hazardous reactions [1]. |
Independent research has demonstrated that chlorobutanol can significantly enhance the stability of complex pharmaceuticals. An accelerated stability study on various oxytocin injections found that chlorobutanol showed a remarkable stabilizing effect on oxytocin during forced degradation studies at high temperatures (80°C) [4]. This suggests that beyond its preservative function, this compound can play a direct role in protecting the active pharmaceutical ingredient from degradation, which is crucial for ensuring drug potency, especially in challenging supply chain environments [4].
Personal Protective Equipment (PPE)
First Aid Measures
Accidental Release Measures
This protocol outlines a methodology based on ICH/WHO guidelines for accelerated stability testing, as used in independent evaluations of oxytocin formulations containing chlorobutanol [4].
Title: Workflow for Accelerated Stability Testing
Procedure:
The table below summarizes the stability data for aqueous chlorobutanol solutions stored in polyethylene containers, which is essential for planning your experimental storage conditions [1].
| Factor | Condition | Impact on Stability (Time for 10% Loss) |
|---|---|---|
| Temperature | 20°C (68°F) | ~8 months |
| 25°C (77°F) | ~4 months | |
| Container & Closure | Varies by type | Loss occurs via sorption into container wall/insert and permeation into the external environment. The extent of loss is closure-dependent. |
| In-Use Period | Simulated patient use (1 month) | Negligible loss |
Chlorobutanol disappears from aqueous solutions in polyethylene containers through two primary mechanisms [1]:
This interaction is a known incompatibility, as chlorobutanol is explicitly listed as being incompatible with materials like polyethylene and polyhydroxy ethyl methacrylate [2].
Q: Why did my chlorobutanol solution show a significant drop in concentration after several months? A: This is likely due to the normal, temperature-dependent sorption and permeation of chlorobutanol into and through the polyethylene container. A 10% loss can occur in as little as 4 months at 25°C. For long-term storage, consider alternative containers [1].
Q: What type of container should I use for long-term storage of chlorobutanol solutions? A: The literature recommends preserving chlorobutanol in airtight containers [2]. For aqueous solutions, glass containers would be preferable to polyethylene to avoid the sorption and permeation issues.
Q: I used a chlorobutanol solution from a polyethylene bottle for a month-long experiment. Should I be concerned about its potency? A: For short-term use, the risk is low. Studies simulating patient use over one month found negligible loss of chlorobutanol. For longer experiments, you should monitor concentration or use a more suitable container [1].
Q: Besides the container, what other factors can reduce chlorobutanol's activity? A: Be aware of the following incompatibilities [2]:
When developing a new formulation, you can adapt the methodologies from the cited research to test your specific container.
Objective: To determine the rate of chlorobutanol loss in a specific polyethylene container under controlled storage conditions.
Materials:
Method:
The following table consolidates key cytotoxicity findings from experimental studies on human corneal epithelial cells:
| Study Reference | Cell Type / Model | Chlorobutanol Concentration | Exposure Time | Key Findings (Cell Survival/Toxicity) |
|---|---|---|---|---|
| Clin Exp Ophthalmol. 2008 [1] | Human Corneal Endothelial, Epithelial & Conjunctival Epithelial Cells | Not specified in excerpt | 48 hours | Cell survival ≥80% (Notably less cytotoxic than benzalkonium chloride and polysorbate) |
| Lens Eye Toxic Res. 1989 [2] | Primary Human Corneal Epithelial Cells | 0.5% | Single dose | Cessation of mitosis; cell degeneration within 8 hours |
| J Ocul Pharmacol Ther. 2009 [3] | Immortalized Human Corneal Epithelial Cells | 0.25% (standard conc.) | 1 hour | Exhibited 50% to 86% toxicity (depending on concentration) |
| Immortalized Human Corneal Epithelial Cells | 0.025% | 1 hour | Toxicity range: 9% to 50% |
To assist in replicating or comparing results, here are the methodologies from the key studies that provided quantitative data.
This study used immortalized human corneal epithelial cells to compare the toxicity of several common preservatives.
This earlier study focused on observing the direct morphological impact on primary cells.
Q1: My experiments show lower toxicity for chlorobutanol than what is cited in some papers. What could explain this discrepancy? A1: Several factors can influence the observed cytotoxicity:
Q2: Why is chlorobutanol considered less cytotoxic than benzalkonium chloride (BAK) in some contexts? A2: The evidence shows a direct comparison. One study reported cell survival of 80% or greater with chlorobutanol, in contrast to benzalkonium chloride and polysorbate, which were "highly cytotoxic" and decreased cell survival to about 20% at commercial solution concentrations [1]. This is likely due to their different mechanisms of action; BAK is a potent detergent that disrupts cell membranes more aggressively [3].
Q3: What are the primary morphological changes I should observe in corneal epithelial cells exposed to a toxic dose of chlorobutanol? A3: According to microscopic analyses, the primary effects include [2]:
The diagram below outlines the core experimental workflow for assessing cytotoxicity using the MTT assay, based on the detailed protocol.
| Aggregation Inducer | Effect of Chlorobutanol | Inhibited Processes |
|---|---|---|
| Collagen [1] | Significant Inhibition | Thromboxane B2 formation, ATP release, elevation of cytosolic free calcium [1] |
| ADP [1] | Significant Inhibition | Thromboxane B2 formation, ATP release, elevation of cytosolic free calcium [1] |
| Epinephrine [1] | Significant Inhibition | Thromboxane B2 formation, ATP release, elevation of cytosolic free calcium [1] |
| Arachidonic Acid [1] | Significant Inhibition | Thromboxane B2 formation, ATP release, elevation of cytosolic free calcium [1] |
| Thrombin [1] | Significant Inhibition | Thromboxane B2 formation, ATP release, elevation of cytosolic free calcium [1] |
The antiplatelet activity of chlorobutanol is not a general toxic effect but is attributed to a specific inhibition of the arachidonic acid pathway [1]. This inhibition leads to the reduced formation of Thromboxane A2 (TXA2), a potent platelet activator, and suppresses the release of ATP and the elevation of cytosolic calcium in response to various agonists [1]. The effect is reversible and exhibits time- and concentration-dependence [1].
The primary methodology for investigating this effect is optical aggregometry, which measures changes in light transmission through platelet-rich plasma (PRP) as platelets clump together [2].
Diagram Title: Chlorobutanol Inhibition of Platelet Activation
Q: My experimental drug formulation contains chlorobutanol hemihydrate as a preservative. Could this affect my platelet aggregation assays? A: Yes, significantly. The study found that a concentration of 5 mg/mL (as found in some parenteral formulations like desmopressin) is a potent inhibitor. It is recommended that for experiments specifically investigating hemostasis, formulations should not contain chlorobutanol [1].
Q: Is the inhibition caused by chlorobutanol permanent or toxic to the platelets? A: No. Research indicates that the antiplatelet effect is reversible and is not due to non-specific toxic damage to the platelets [1].
Q: What is the proposed molecular mechanism behind this inhibition? A: Evidence points to a primary inhibition of the arachidonic acid pathway, which is a crucial signaling cascade for platelet activation. This leads to reduced production of Thromboxane A2 (TXA2) [1].
Q: My positive control is not aggregating. Could chlorobutanol be the cause? A: If your positive control agonist (e.g., arachidonic acid, collagen) is prepared in a solution containing chlorobutanol, it is highly probable. Ensure all agonist stocks and buffers are free of this preservative.
| Solvent | Solubility | Notes & Practical Implications |
|---|---|---|
| Water | Slightly Soluble [1] [2] [3] | Key factor for formulation challenges. Solubility may be insufficient for target concentrations. |
| Ethanol (96%) | Very Soluble [2] [3] | Primary solvent for preparing stock solutions; suitable for non-aqueous preparations [1]. |
| Glycerol (85%) | Soluble [2] | Useful in specific formulation contexts. |
| Chloroform, Ether, Volatile Oils | Soluble [1] [3] | Common solvents for dissolution. |
To overcome water solubility limitations, you can employ co-solvents and carefully control solution conditions. The following diagram outlines the decision-making workflow for developing a formulation with this compound.
For aqueous-based formulations, a water-miscible co-solvent like ethanol is the most common and effective strategy [1] [3]. You can first dissolve this compound in a small volume of ethanol (96%) to create a concentrated stock solution, then incorporate this solution into the main aqueous vehicle with continuous stirring to ensure uniform distribution.
The antimicrobial activity of this compound is highly dependent on pH [1] [3]. Its effectiveness decreases significantly when the pH is greater than 5.5 [1] [3]. You must measure and adjust the final formulation's pH to fall at or below 5.5 to ensure preservative efficacy.
Be aware of the following issues that can impact your formulation's stability and safety:
The commonly used and effective concentration is 0.5% (weight/volume) [1] [3].
Its antibacterial activity is bacteriostatic (inhibits growth) rather than bactericidal (killing) [1] [3].
Direct addition to water is not recommended due to its poor solubility. The standard protocol is to dissolve it first in a small amount of ethanol (or another suitable solvent), and then add this solution to the main aqueous vehicle.
The table below summarizes the fundamental chemical and handling information for chlorobutanol hemihydrate, which is crucial for experimental planning [1].
| Property | Description |
|---|---|
| Chemical Name | Chlorobutanol (hemihydrate form) [1]. |
| Formula | C₄H₇Cl₃O [1]. |
| Average Mass | 177.45 g/mol [1]. |
| Structure | Tertiary alcohol (1,1,1-trichloro-2-methylpropan-2-ol) [1]. |
| Common Use | Preservative (antimicrobial/antifungal) in multi-ingredient preparations, notably in ophthalmic formulations [1]. |
| Typical Preservative Concentration | 0.5% [1]. |
| Key Handling Consideration | Can induce conjunctival and corneal cell toxicity in vitro; higher concentrations increase this risk. Disrupts cell membrane lipid structures, increasing permeability and leading to cell lysis [1]. |
For analyzing chlorobutanol in formulations, High-Performance Liquid Chromatography (HPLC) is a standard technique. The following workflow outlines a systematic approach to developing a robust HPLC method [2] [3].
Proper sample preparation is central to a successful analysis. Based on the properties of chlorobutanol, the following techniques may be relevant [2]:
Reverse-phase HPLC is the starting point for analyzing small, organic molecules like chlorobutanol [3].
Once a method is developed, it must be validated to ensure it is fit for purpose. Key validation characteristics include [3]:
What should I do if I suspect chlorobutanol is incompatible with my solvent system? If you encounter precipitation, haze, or unexpected analytical results, the most straightforward approach is to dilute the sample further in your injection solvent. If sensitivity allows, this can minimize matrix effects and mitigate compatibility issues. Alternatively, you can try a different solvent class (e.g., switching from aqueous to purely organic) based on the solute's properties [2].
Where can I find more specific chemical compatibility data? For material compatibility (e.g., with seals, tubing, and filters), specialized chemical resistance databases are available. The Cole-Parmer Chemical Compatibility Database is one such resource you can consult. Please note that ratings in such databases typically apply to a 48-hour exposure period and can vary with temperature, concentration, and pressure [4].
Before starting method development, familiarizing yourself with the basic properties of the compound is essential. The table below summarizes the key identifiers for this compound.
| Property | Description / Value |
|---|---|
| CAS Number | 6001-64-5 [1] |
| Molecular Formula | C₄H₇Cl₃O · ½H₂O [1] |
| Molecular Weight | 186.46 g/mol [1] |
| Synonyms | 1,1,1-Trichloro-2-methyl-2-propanol hemihydrate, Acetone-chloroform [2] |
| Structure | CC(O)(C)C(Cl)(Cl)Cl.O.[1/2] [1] |
| Purity | ≥98% (for reference standards) [1] |
The following diagram outlines a generalized, high-level workflow for developing an analytical method for this compound, from sample preparation to system suitability.
The workflow involves several critical stages:
Analysts often encounter specific challenges when adapting existing methods. The following FAQ addresses a frequently reported issue regarding GC retention times.
Q: I am using a method from the European Pharmacopoeia for this compound. The stated retention time is 14 minutes, but my peak is eluting at 9 minutes. What could be the cause? [3]
A: A consistently shorter retention time indicates that the analyte is moving through the GC column faster than intended. You should systematically investigate the following parameters, which directly affect retention time [3]:
> Note on Method Transfer: This specific retention time discrepancy (14 min vs. 9 min) has been independently observed by other laboratories using the EP method, suggesting potential challenges in method transfer between different instrument setups [3]. Meticulous verification of all instrument parameters against the source method is crucial.
To ensure robust and reliable analytical methods, consider these general best practices:
Understanding the fundamental characteristics of chlorobutanol hemihydrate is the first step in troubleshooting. The table below summarizes its key chemical and physical properties [1].
| Property | Specification / Value |
|---|---|
| CAS Number | 6001-64-5 |
| Molecular Formula | C₄H₇Cl₃O • 1/2H₂O |
| Molecular Weight | 186.46 g/mol |
| Melting Point | 75-79 °C |
| Appearance | White to almost white crystalline powder or chunks |
| Water Solubility | Slightly soluble |
| Storage Condition | -20°C |
Common stability challenges you may encounter during experiments often relate to the following factors [2]:
The table below outlines specific problems, their likely causes, and recommended solutions.
| Problem | Possible Causes | Recommended Solutions & Preventive Measures |
|---|
| Poor Solubility | Use of inappropriate solvent; Low purity of material. | - Use recommended solvents: DMSO (100 mg/mL), ethanol, glycerol [1] [3].
This is a common method for creating a concentrated stock for in vitro studies.
This protocol creates a ready-to-use solution from a DMSO stock.
The following diagram illustrates the decision-making workflow for preventing and resolving the most common stability issues.
The table below summarizes the key findings from a 2022 single-dose and repeated-dose oral toxicity study in Sprague Dawley rats, which provides essential data for establishing safety thresholds [1].
| Study Aspect | Details & Findings |
|---|---|
| Single-Dose Toxicity | Approximate Lethal Dose (ALD) was over 250 mg/kg body weight in both male and female rats [1]. |
| Repeated-Dose (28-day) Toxicity | Doses: 12.5, 25, 50, and 100 mg/kg body weight/day [1]. |
| No Adverse Effect Level (NOAEL) | • Female rats: >50 mg/kg/day • Male rats: >12.5 mg/kg/day [1]. | | Target Organs | Liver and kidneys. Significant increase in relative organ weights at 100 mg/kg/day, with histopathological changes observed [1]. |
The methodology from this study can be a reference for your own experimental design.
While direct protocols for efficacy testing are unavailable in the search results, the toxicology data suggests a logical approach to troubleshooting. The following FAQs are constructed based on general scientific principles and the provided data.
FAQ 1: What is a safe starting point for concentration optimization of Chlorobutanol Hemihydrate in a new formulation?
FAQ 2: We are observing efficacy failure. Can we simply increase the Chlorobutanol concentration until it works?
FAQ 3: What are the critical quality attributes for the this compound raw material itself?
The following diagram outlines a logical workflow for optimizing chlorobutanol concentration, integrating both efficacy and safety assessments based on the available information.
The table below summarizes the primary hazards associated with Chlorobutanol Hemihydrate according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) [1].
| Hazard Aspect | Classification and Precautions |
|---|---|
| GHS Classification | Acute toxicity (Oral, Category 4), Skin irritation (Category 2), Serious eye irritation (Category 2A), Specific target organ toxicity (single exposure; Respiratory tract irritation, Narcosis, Category 3) [1]. |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H336 (May cause drowsiness or dizziness) [1]. |
| Precautionary Statements | P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection), P270 (Do not eat, drink or smoke when using), P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P301+P312 (IF SWALLOWED: Call a poison center or doctor/physician if you feel unwell) [1]. |
For a technical support center, the following detailed protocols and frequently asked questions are essential.
Q: What are the key exposure controls and personal protective equipment (PPE) required? [1]
Q: What should be done in case of accidental exposure? [1]
Q: How should this compound be safely stored? [1]
The following table consolidates key toxicological information from recent studies to inform risk assessments.
| Study Type | Key Findings / Derived Values |
|---|---|
| Single-Dose Oral Toxicity (Rat) | The Approximate Lethal Dose (ALD) was determined to be over 250 mg/kg of body weight [2]. |
| 28-Day Repeated Dose Oral Toxicity (Rat) | The No Observed Adverse Effect Level (NOAEL) was >50 mg/kg b.w./day for female rats and >12.5 mg/kg b.w./day for male rats. Target organs for toxicity were the liver and kidneys [2]. |
| Human Toxicity (Case Reports) | Exposure to high doses has been linked to significant toxicity, including increased somnolence, dysarthria (slurred speech), and hemodynamic changes. Toxicity should be ruled out if these symptoms appear [3]. |
For a clear and immediate action guide, the following diagram outlines the critical first steps in case of accidental exposure. Please follow the specific first aid measures detailed above for each exposure route.
Understanding the basic properties of chlorobutanol hemihydrate is the first step in impurity analysis. The table below summarizes its key identifiers.
| Property | Description |
|---|---|
| Chemical Name [1] | 1, 1, 1-trichloro-2-methylpropan-2-ol hemihydrate |
| CAS Number (Hemihydrate) [2] [1] | 6001-64-5 |
| Molecular Formula (Hemihydrate) [2] | C₄H₇Cl₃O·½(H₂O) |
| Molecular Weight (Hemihydrate) [2] | 186.47 g/mol |
| CAS Number (Anhydrous) [3] | 57-15-8 |
| Molecular Formula (Anhydrous) [3] [4] | C₄H₇Cl₃O |
| Molecular Weight (Anhydrous) [3] | 177.45 g/mol |
| Description [3] | A colorless to white crystalline compound with a camphoraceous odor and taste. |
| Primary Uses [2] | Preservative, sedative, hypnotic, and weak local anesthetic in pharmaceutical formulations. |
A key identification test described in the USP is the iodoform test. To a freshly prepared solution of chlorobutanol, adding sodium hydroxide and then iodine TS produces a yellow precipitate of iodoform, which is recognizable by its odor [5].
According to the USP, Chlorobutanol can be anhydrous or a hemihydrate, and its specifications include tests for purity and impurities [5]. The following workflow outlines the key checks in the pharmacopeial monograph.
The quantitative limits for impurities as per USP32 are as follows:
| Test | Specification |
|---|---|
| Water (Method I) [5] | Not more than 1.0% (anhydrous form) and not more than 6.0% (hydrous form). |
| Chloride [5] | Not more than 0.07% (any turbidity not greater than that of a control with 0.50 mL of 0.020 N HCl). |
| Assay [5] | Not less than 98.0% and not more than 100.5% of C4H7Cl3O on the anhydrous basis. |
For a comprehensive analysis, both pharmacopeial and modern stability-indicating methods can be employed.
| HPLC Parameter | Specification |
|---|---|
| Column [6] | Agilent Zorbax Eclipse XDB C18 (75 mm x 3.0 mm, 3.5μm) |
| Column Temperature [6] | 40°C |
| Mobile Phase [6] | A: 15 mM phosphate buffer (pH 3.0) B: Methanol | | Elution [6] | Binary Gradient | | Flow Rate [6] | 0.6 mL/min | | Detection [6] | UV at 210 nm | | Linear Range for Chlorobutanol [6] | 2.89 - 24.4 μg/mL (HPLC method) |
Q1: What is the difference between chlorobutanol and this compound? The hemihydrate form contains up to one-half molecule of water of hydration per molecule of chlorobutanol, while the anhydrous form contains none. This is reflected in their different CAS numbers, molecular weights, and specifications for water content [2] [5].
Q2: Where can I obtain reference standards for chlorobutanol and its impurities? Suppliers like PharmAffiliates offer this compound API, along with its pharmacopeial and non-pharmacopeial impurities, as reference standards [2]. AquigenBio also supplies it as a reference standard, which may have traceability to USP or EP standards [1].
Q3: My assay results are inconsistent. What could be the reason? The USP monograph highlights that chlorobutanol must be stored in tight containers [5]. Inconsistent results could be due to absorption of moisture (if the sample is not stored properly) or loss of the volatile compound [5]. Ensure the sample is handled and stored correctly, and that the titration is performed with fresh potassium hydroxide solution as specified [5].
This guide addresses some potential issues based on the gathered information.
| Problem | Possible Cause | Suggested Action |
|---|---|---|
| Low Assay Value | Sample decomposition due to improper storage. | Ensure the material is stored in a tight container in a cool, dry place [5]. |
| High Water Content | The anhydrous form has absorbed moisture from the atmosphere. | Check the labeling to confirm you are using the correct form (anhydrous vs. hemihydrate). For the anhydrous form, ensure strict control of storage conditions [5]. |
| Failing Identification Test | Sample is degraded or misidentified. | Verify the camphor-like odor [3]. Perform the iodoform test carefully with fresh reagents. If it fails, the sample may not be suitable for use [5]. |
| High Chloride Impurity | Possible synthesis residue or degradation. | Compare the turbidity against the control as specified. A high result indicates the presence of inorganic chloride impurities beyond the acceptable limit (0.07%) [5]. |
The information from the USP provides a solid foundation [5], but the specific chemical structures of non-pharmacopeial impurities were not detailed in the search results.
| Feature | Chlorobutanol Hemihydrate | Benzyl Alcohol |
|---|---|---|
| Chemical Classification | Alcohol-based preservative (Tertiary alcohol) [1] [2] | Aromatic alcohol [2] |
| Molecular Weight | 177.46 (anhydrous) [1] [2], 186.46 (hemihydrate) [3] | 108.14 g/mol [2] |
| logP (Hydrophobicity) | 2.03 [2] | 1.05 [2] |
| Common Concentrations | Typically 0.5% [1] | About 2% for protein stability [4] |
| Antimicrobial Spectrum | Broad spectrum: Gram-positive & Gram-negative bacteria, some molds & fungi [5] | Broad spectrum of bacteria and fungi; not active against spores [2] |
| Optimal pH Range | 5.0 - 7.0 [4] | Below 5.5 [4] |
| Mechanism of Action | Disrupts lipid structure of cell membrane, increasing permeability and causing cell lysis [1] | Information not explicitly covered in search results |
| Protein/Peptide Compatibility | Can cause protein destabilization; higher logP correlates with greater destabilization risk [2] | Can cause protein destabilization; generally less destabilizing than m-cresol or phenol [2] |
| Key Advantages | Also has sedative-hypnotic and weak local anesthetic properties [1] | Commonly used and effective for injectables and biologics [4] |
| Key Limitations & Toxicity | • Very long terminal half-life (~10 days) [1] • Can cause conjunctival & corneal toxicity [1] • Heat-sensitive [4] | • Risk of "gasping syndrome" in neonates [1] • Can oxidize to benzaldehyde and benzoic acid [4] | | Common Pharmaceutical Applications | • Ophthalmic solutions [1] • Injectables [4] | • Injectables [4] • Biologics and protein-based formulations [4] |
For researchers designing a preservation strategy, the choice between these excipients involves a structured evaluation. The following diagram outlines the key decision-making workflow and experimental focus areas.
Core Experimental Protocols to Support Selection
To generate the critical data for this workflow, you should incorporate these standard experimental protocols:
Protein Stability Studies: Incubate the biologic drug candidate (e.g., a monoclonal antibody at 1 mg/mL) with various concentrations of chlorobutanol (e.g., 0.5%) and benzyl alcohol (e.g., 2%) in its formulation buffer [4]. Use Size-Exclusion Chromatography (SEC-HPLC) to quantify the formation of protein aggregates and fragments after storage at 2-8°C and 25°C over 4 weeks. Additionally, employ Differential Scanning Calorimetry (DSC) to measure the melting temperature (Tm) shifts, indicating preservative-induced changes in protein conformational stability [2].
Antimicrobial Effectiveness Testing (AET): Perform a challenge test according to pharmacopoeial standards (e.g., USP <51>). Inoculate the preserved formulation with known titers of specific microorganisms (e.g., Candida albicans, Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli, and Aspergillus brasiliensis). Determine the log reduction in viable count for each organism at intervals over 28 days (e.g., 6, 24, 48 hours, 7, 14, 28 days) to confirm the preservative's efficacy meets the required criteria for the intended multi-dose product [2].
| Comparison Aspect | Chlorobutanol | Phenol |
|---|---|---|
| Chemical Class | Alcohol [1] | Phenolic derivative [1] |
| Molecular Weight | 177.46 g/mol [1] | 94.11 g/mol [1] |
| Hydrophobicity (logP) | 2.03 [1] | 1.48 [1] |
| Optimal pH Range | Most effective in acidic solutions [2] | Most effective in acidic solutions; active over a wider pH range [2] |
| Mechanism of Action | Broad-spectrum antimicrobial activity against vegetative bacteria, viruses, and fungi (not active against spores) [1]. Undergoes hydrolysis at elevated temperatures, forming hydrochloric acid [3]. | Broad-spectrum activity against Gram-positive and Gram-negative bacteria (not active against spores) [1]. |
| Common Formulations | Ophthalmic solutions, topical anesthetics, sedatives, intravenous formulations, cosmetics [3]. | Used in various multi-dose biological formulations [1]. |
| Key Considerations | - Chemical Stability: Can hydrolyze at high temperatures, lowering pH [3].
The efficacy and safety of these preservatives are evaluated through standardized tests.
Compendial antimicrobial effectiveness tests (AETs) are required to demonstrate a preservative's ability to significantly reduce a microbial population and prevent regrowth. These tests challenge the product with specific bacteria (Gram-positive and Gram-negative), yeasts, and fungi [2]. The standards, which are not fully harmonized, require a sharp reduction in microbial count within 7-28 days. The European Pharmacopoeia (Ph. Eur.) standards are typically more challenging than those of the USP [2].
Toxicological profiles are established through in vivo studies, which provide critical data such as the No Adverse Effect Level (NOAEL).
The following decision diagram outlines key considerations for choosing between chlorobutanol and phenol, integrating factors like formulation pH, protein compatibility, and sterilization needs.
This diagram highlights that the choice is not straightforward and depends on multiple formulation variables. Key trade-offs involve protein compatibility (where phenol's higher hydrophobicity poses a greater risk [1]) and heat stability (where chlorobutanol's tendency to hydrolyze must be considered [3]).
The following table summarizes the key available information for the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) reference standards of Chlorobutanol Hemihydrate.
| Feature | European Pharmacopoeia (EP) Standard [1] [2] | United States Pharmacopeia (USP) Standard [3] |
|---|---|---|
| Catalogue Code | Y0002029 [2] | 1112503 [3] |
| Intended Use | Laboratory tests as prescribed in the European Pharmacopoeia [1] | Quality tests and assays as specified in the USP compendia [3] |
| Specified Monograph | 0383 [2] | Information not specified in search results |
| Unit Quantity | 50 mg [2] | 50 mg (inferred from product page) |
| Chemical Identity | Consistent molecular structure (C4H7Cl3O · ½H2O); identical SMILES and InChI strings indicate the same chemical entity [1] [3] | Consistent molecular structure (C4H7Cl3O · ½H2O); identical SMILES and InChI strings indicate the same chemical entity [1] [3] |
| Storage Temperature | +5°C ±3°C (Long term) [2] | 2-8°C [3] |
| Price | 79 EUR (plus handling) [2] | Information not specified in search results |
| Handling & Safety | Both share identical safety classifications: Warning, Acute Tox. 4 Oral, and a flash point of 100°C [1] [3] | Both share identical safety classifications: Warning, Acute Tox. 4 Oral, and a flash point of 100°C [1] [3] |
The specific analytical methods and acceptance criteria mandated by the EP and USP are proprietary content of the respective pharmacopeial organizations. The search results do not contain these detailed experimental protocols. To conduct compliant testing, you must consult the official monographs directly:
The workflow below outlines the general process for a head-to-head comparison using the official standards and methods.
The table below consolidates key specifications from the search results for Chlorobutanol Hemihydrate used as a reference standard.
| Property | Specification / Description |
|---|---|
| CAS No. | 6001-64-5 [1] [2] |
| Molecular Formula | C4H7Cl3O • 1/2 H2O [1] |
| Synonym | 1,1,1-Trichloro-2-methyl-2-propanol hemihydrate [3] |
| Function | Preservative, Anti-Bacterial Agent, Anti-Microbial Agent [1] |
| Qualification | Traceable to USP; can be qualified as a Certified Reference Material (CRM) per ISO 17034 and ISO/IEC 17025 [3] [1] |
| Application | Determination in pharmaceutical formulations & ophthalmic ointments by chromatography techniques (HPLC, GC) [3] |
| Handling | Hazard Statement: Acute Tox. 4 Oral [3] |
Since a direct comparison guide is not available, you can construct one by systematically evaluating potential suppliers. Here is a logical workflow for this process, from defining needs to selecting a qualified standard.
Key Evaluation Parameters: When comparing suppliers, focus on these critical areas highlighted in the commercial data [3] [1] [2]:
The table below summarizes the key toxicity findings from recent in vivo studies on this compound (CB) [1] [2].
| Study Type | Test System | Key Findings & Parameters | Identified NOAEL |
|---|---|---|---|
| Single-Dose Oral Toxicity | Sprague Dawley rats (SD rats) | Approximate Lethal Dose (ALD): >250 mg/kg b.w./day [1]. | Not applicable for single-dose study. |
| Repeated-Dose (28-day) Oral Toxicity | Sprague Dawley rats (SD rats) | Target Organs: Liver and kidneys [1]. Effects: Significantly increased relative liver/kidney weight; histopathological changes [1]. | Females: 50 mg/kg b.w./day [1]. Males: 12.5 mg/kg b.w./day [1]. | | In Vitro Antimicrobial Activity | Various bacteria and fungi | Minimum Inhibitory Concentration (MIC): 1250 µg/mL for E. coli, S. aureus, P. aeruginosa; 2500 µg/mL for C. albicans and A. niger [2]. | Not applicable for antimicrobial study. |
The following diagram illustrates the logical relationship and key outcomes of the toxicity experiments described in the studies.
For researchers looking to replicate or contextualize these studies, here are the detailed methodologies.
This study was conducted in accordance with OECD guidelines No. 423 (Acute Toxic Class Method) and No. 407 (Repeated Dose 28-Day Oral Toxicity Study in Rodents) [1].
To fully interpret toxicity data, understanding the compound's mechanism of action is essential.
The experimental data demonstrates that this compound exhibits dose-dependent toxicity, with the liver and kidneys being the primary target organs in animal models [1]. The notable difference in NOAEL between male and female rats highlights the importance of considering sex as a biological variable in toxicological assessments.
For a complete comparative guide, generating specific experimental data that directly contrasts this compound with alternatives like benzyl alcohol, parabens, or chlorhexidine in a single, controlled study would be necessary. The current literature, as shown in this guide, provides a robust foundation for its individual toxicity profile.
The following table summarizes the core antimicrobial activity and fundamental characteristics of Chlorobutanol hemihydrate.
| Property | Description |
|---|---|
| Antimicrobial Spectrum | Broad-spectrum activity against a wide variety of Gram-positive bacteria, Gram-negative bacteria, several mold spores, and fungi [1] [2] [3]. |
| Mechanism of Action | Functions as a detergent, disrupting the lipid structure of the microbial cell membrane, which increases cell permeability and leads to cell lysis [4]. |
| Typical Use Concentration | Normally used at 0.5% for long-term stabilization and antimicrobial efficacy in multi-dose preparations [4] [5]. It retains some antimicrobial activity at concentrations as low as 0.05% [5]. |
| MIC Values (Examples) | • E. coli, S. aureus, P. aeruginosa: 1250 µg/mL • C. albicans, A. niger: 2500 µg/mL [2]. |
Choosing an antimicrobial preservative involves balancing efficacy, protein stability, and physicochemical properties. The table below compares this compound with other agents commonly used in biological formulations.
| Preservative | Class | logP (Hydrophobicity) | Key Considerations for Biological Formulations |
|---|
| Chlorobutanol (CB) | Alcohol | 2.03 [6] | • Broad-spectrum activity [1] [2] [3]. • Can induce conjunctival and corneal cell toxicity in vitro [4]. • Long terminal half-life (10-37 days), leading to potential accumulation [4]. | | m-Cresol (CR) | Phenolic derivative | 1.98 [6] | More hydrophobic, generally associated with greater protein destabilization [6]. | | Phenol (PH) | Phenolic derivative | 1.48 [6] | Intermediate hydrophobicity [6]. | | Benzyl Alcohol (BA) | Alcohol | 1.05 [6] | Less hydrophobic, may be less destabilizing for some proteins [6]. | | Methylparaben (MP) | Benzoic acid derivative | 1.96 [6] | Often used in combination with Propylparaben. More effective against molds and yeasts [6]. | | Propylparaben (PP) | Benzoic acid derivative | 3.04 [6] | Higher hydrophobicity; solubility decreases with longer carbon chain [6]. | | Phenoxyethanol (PE) | Alcohol | 1.2 [6] | Has shown less destabilizing effects on peptides and antibodies in some studies, making it a promising candidate [6]. |
A general correlation exists between a preservative's hydrophobicity (logP) and its tendency to destabilize proteins, with more hydrophobic preservatives typically causing greater instability [6]. This is a critical consideration for formulators.
When evaluating Chlorobutobutanol hemihydrate for a specific formulation, the following experimental workflow and data can serve as a guide.
Determining Minimum Inhibitory Concentration (MIC):
Assessing Protein Stability:
The table below summarizes the key validation parameters for a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method used to determine chlorobutanol hemihydrate in a pharmaceutical formulation, as reported in a single study [1].
| Validation Parameter | Reported Result |
|---|---|
| Analytical Technique | RP-HPLC with UV detection |
| Column | Agilent Zorbax Eclipse XDB C18 (75 mm x 3.0 mm, 3.5µm) |
| Detection Wavelength | 210 nm |
| Linear Range | 2.92 - 200 μg mL⁻¹ |
| Limit of Detection (LOD) | 0.96 μg mL⁻¹ |
| Limit of Quantification (LOQ) | Not explicitly stated |
The following workflow outlines the detailed methodology and validation experiments conducted in the study:
The study also developed a UV-derivative spectrophotometric method for comparison. The results from both techniques showed no significant differences, providing additional confidence in the HPLC method's accuracy [1].
For researchers aiming to implement or compare methods, keep the following points in mind:
The table below summarizes key information about this compound from the search results.
| Property | Description |
|---|---|
| Core Function [1] [2] | Preservative with antibacterial and antifungal properties. |
| Common Applications [1] [3] [2] | Used in pharmaceutical formulations (injectables, ophthalmic solutions), cosmetics, and veterinary medicine. |
| Typical Preservative Concentration [1] | 0.5% in multi-ingredient preparations. |
| Mechanism of Action [1] | Functions as a detergent, disrupting the lipid structure of the cell membrane, increasing cell permeability, and leading to cell lysis. |
| Toxicity Considerations [1] | In vitro studies show it can induce conjunctival and corneal cell toxicity at concentrations as low as 0.1% to 0.5%. |
To help guide your research, the diagram below outlines a general logical workflow for designing a preservative efficacy test, based on the core requirements for such a study. You can use this as a framework, filling in the specifics for this compound and its alternatives.
The diagram illustrates that a robust comparison must control for several key parameters, which should be consistent across all tested preservatives.
Chlorobutanol is a multifunctional excipient with the chemical formula C₄H₇Cl₃O [1]. It exists in two main forms: the anhydrous type and the hemihydrate (CAS 6001-64-5) [2]. Its key functions in pharmaceutical formulations include [1] [2]:
The hemihydrate form is noted for its enhanced solubility in aqueous systems and improved handling characteristics during manufacturing compared to the anhydrous form [1]. It is commonly used in injectable solutions, ophthalmic preparations, and nasal sprays [2].
The table below summarizes how this compound compares to other common preservative excipients. This can serve as a starting point for your objective comparison.
| Excipient | Primary Function | Common Formulations | Key Characteristics / Advantages |
|---|---|---|---|
| This compound | Preservative, Local Anesthetic, Sedative [1] [2] | Injectable solutions, Ophthalmic drops, Nasal preparations [2] | Broad-spectrum antimicrobial; dual functionality (preservative & API); enhanced solubility in water [1]. |
| Parabens (e.g., Methylparaben, Propylparaben) | Preservative [2] | Oral liquids, Topical creams, Ophthalmic solutions [2] | Broad-spectrum activity; often used in combinations [2]. |
| Benzalkonium Chloride | Preservative [2] | Nasal sprays, Eye drops [2] | Potent antimicrobial; effective against a wide range of pathogens [2]. |
| Benzyl Alcohol | Preservative [2] | Parenteral formulations, Multi-dose vials [2] | Antimicrobial against bacteria and fungi; well-tolerated [2]. |
| Phenol | Preservative, Antiseptic [2] | Throat sprays, Topical creams, Dermatological preparations [2] | Exhibits both bactericidal and fungicidal properties [2]. |
The diagram below illustrates the general mechanisms by which preservatives like chlorobutanol protect pharmaceutical products from microbial contamination.
Irritant